molecular formula C11H16ClN3 B1474546 1-(2-Chloropyridin-4-yl)-4-ethylpiperazine CAS No. 1289198-68-0

1-(2-Chloropyridin-4-yl)-4-ethylpiperazine

Cat. No.: B1474546
CAS No.: 1289198-68-0
M. Wt: 225.72 g/mol
InChI Key: WGHIIYMBCICTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloropyridin-4-yl)-4-ethylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It features a pyridine ring substituted with a chlorine atom at the 2-position and an ethyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyridin-4-yl)-4-ethylpiperazine typically involves the reaction of 2-chloropyridine with 4-ethylpiperazine. One common method is the nucleophilic substitution reaction where 2-chloropyridine is treated with 4-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyridin-4-yl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: 1-(2-Piperidin-4-yl)-4-ethylpiperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloropyridin-4-yl)-4-ethylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-yl)-4-ethylpiperazine depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

    1-(2-Chloropyridin-4-yl)piperazine: Lacks the ethyl group, which may affect its binding affinity and activity.

    4-Ethylpiperazine: Lacks the pyridine ring, resulting in different chemical properties and applications.

    2-Chloropyridine: A simpler structure that serves as a precursor in the synthesis of more complex derivatives.

Uniqueness: 1-(2-Chloropyridin-4-yl)-4-ethylpiperazine is unique due to the combination of the pyridine ring with a chlorine substituent and the ethylpiperazine moiety. This structure imparts specific chemical and biological properties that are not present in simpler analogs.

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-2-14-5-7-15(8-6-14)10-3-4-13-11(12)9-10/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHIIYMBCICTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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